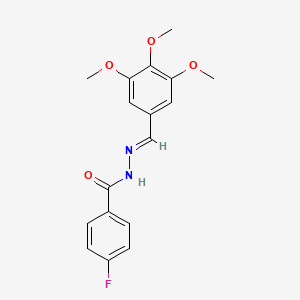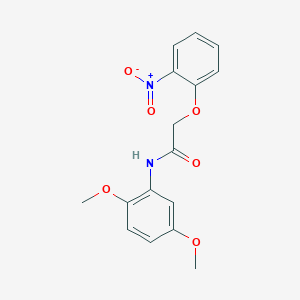![molecular formula C23H28N4O2 B5568342 N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5568342.png)
N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide" is a complex organic compound that may exhibit potential biological activity due to its structural features. Its structure includes various functional groups such as furan, pyrazole, benzamide, and piperidine, which are known to contribute to diverse biological activities in drug discovery.
Synthesis Analysis
The synthesis of complex organic compounds like this typically involves multi-step reactions, including the formation of the furan ring, incorporation of the piperidine moiety, and coupling of the benzamide group. Techniques such as nucleophilic substitution, amidation, and ring-closing reactions could be employed. While specific synthesis details for this compound were not available, similar compounds have been synthesized through approaches like palladium-catalyzed cross-coupling reactions and direct amidation processes (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their chemical behavior and biological activity. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling methods are typically used to elucidate the structure. For compounds with similar complexity, studies have detailed the importance of specific conformations and the spatial arrangement of functional groups in interacting with biological targets (Saeed et al., 2020).
科学的研究の応用
Molecular Interaction Studies
Research on compounds structurally related to N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide often focuses on their interactions with biological receptors. For instance, a study on the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor provided insights into its conformational analysis and pharmacophore models, contributing to the understanding of receptor-ligand interactions (J. Shim et al., 2002).
Synthesis and Structure-Activity Relationship (SAR) Analysis
SAR studies play a crucial role in medicinal chemistry, as they help in understanding how the structural changes of a compound affect its biological activity. Research on piperazin-1-yl substituted unfused heterobiaryls as ligands for the 5-HT7 receptors involved systematic structural modifications to elucidate the features affecting binding affinity, demonstrating the importance of the 4-(3-furyl) moiety for receptor affinity (L. Strekowski et al., 2016).
Antimicrobial and Antineoplastic Applications
Some derivatives of N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide have been explored for antimicrobial and antineoplastic applications. A study synthesized novel bis-α,β-unsaturated ketones and related derivatives, evaluating their antimicrobial properties (Farag M. A. Altalbawy, 2013). Another study focused on the disposition and metabolism of an orexin receptor antagonist, shedding light on the compound's pharmacokinetic properties and potential for treating insomnia (C. Renzulli et al., 2011).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds, including those related to N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide, is a key area of research due to the diverse biological activities of these compounds. A study on the synthesis of novel 6-(heteroatom-substituted)-(thio)pyrimidine derivatives exemplifies the innovation in creating heterocyclic compounds with potential biological applications (Yuh-Wen Ho et al., 2013).
特性
IUPAC Name |
N-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]-3-(pyrazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-18-6-7-22(29-18)17-26-12-8-19(9-13-26)15-24-23(28)21-5-2-4-20(14-21)16-27-11-3-10-25-27/h2-7,10-11,14,19H,8-9,12-13,15-17H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJKVKOGYNVRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)CNC(=O)C3=CC=CC(=C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)
![(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide](/img/structure/B5568298.png)
![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)

![2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5568315.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{5-[(phenylthio)methyl]-2-furoyl}pyrrolidin-3-ol](/img/structure/B5568324.png)
![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)
![2,2-dimethyl-1-(4-methylphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5568343.png)
![6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5568345.png)